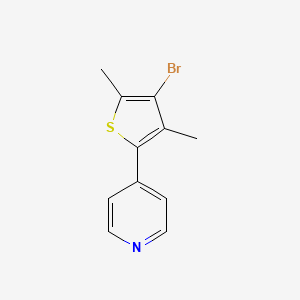
4-(4-Bromo-3,5-dimethylthiophen-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromo-3,5-dimethylthiophen-2-yl)pyridine is a chemical compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a thiophene ring, which is further substituted with bromine and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3,5-dimethylthiophen-2-yl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions
4-(4-Bromo-3,5-dimethylthiophen-2-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce sulfoxides or sulfones.
科学的研究の応用
4-(4-Bromo-3,5-dimethylthiophen-2-yl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential biological activities.
作用機序
The mechanism of action of 4-(4-Bromo-3,5-dimethylthiophen-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine and methyl groups can influence its binding affinity and selectivity. The thiophene ring can participate in π-π interactions and hydrogen bonding, further affecting its biological activity.
類似化合物との比較
Similar Compounds
4-(4-Bromo-3,5-dimethylphenyl)pyridine: Similar structure but with a phenyl ring instead of a thiophene ring.
4-(4-Bromo-3,5-dimethylthiophen-2-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
4-(4-Chloro-3,5-dimethylthiophen-2-yl)pyridine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-(4-Bromo-3,5-dimethylthiophen-2-yl)pyridine is unique due to the combination of the pyridine and thiophene rings, along with the specific substitution pattern. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
921596-27-2 |
|---|---|
分子式 |
C11H10BrNS |
分子量 |
268.17 g/mol |
IUPAC名 |
4-(4-bromo-3,5-dimethylthiophen-2-yl)pyridine |
InChI |
InChI=1S/C11H10BrNS/c1-7-10(12)8(2)14-11(7)9-3-5-13-6-4-9/h3-6H,1-2H3 |
InChIキー |
YDRGCHVEFZFAPI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1Br)C)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


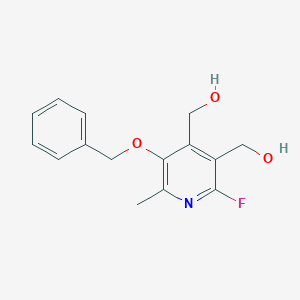

![2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14197861.png)


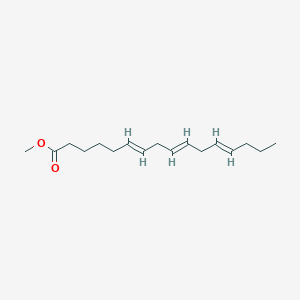
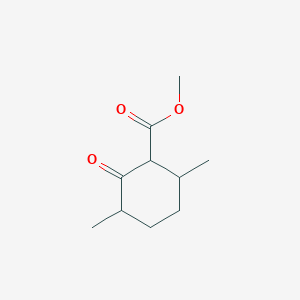
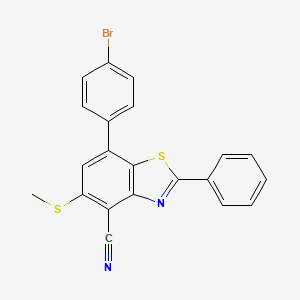
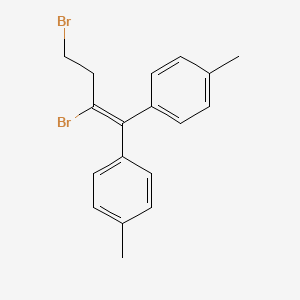
![N-[Methoxy(phenyl)methyl]formamide](/img/structure/B14197894.png)
![4-[3-(6-Phenylpyridin-3-yl)propyl]thiomorpholin-3-one](/img/structure/B14197900.png)

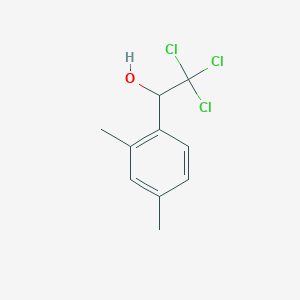
![3,3'-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one]](/img/structure/B14197937.png)
